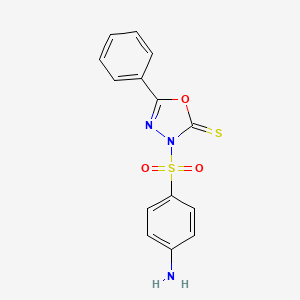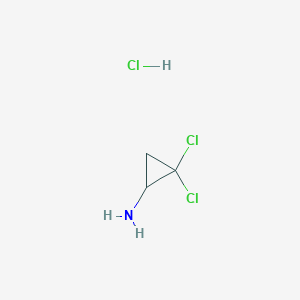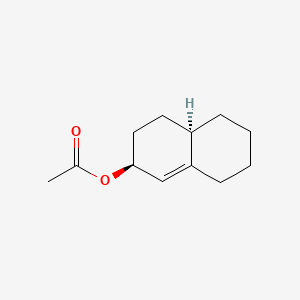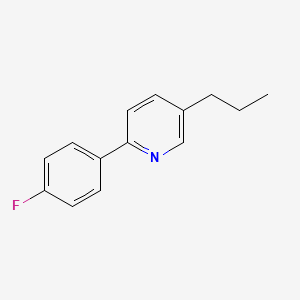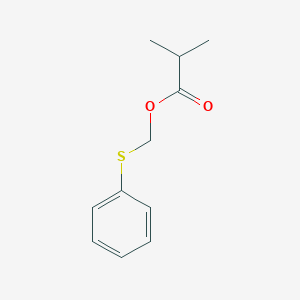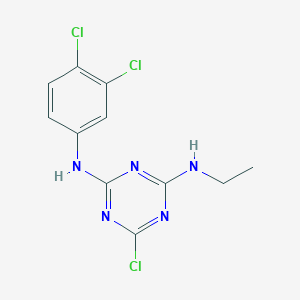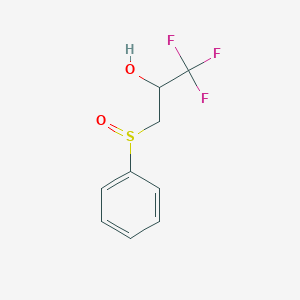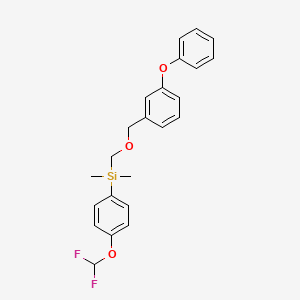
Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is a complex organosilicon compound It features a silane core bonded to a phenyl group substituted with difluoromethoxy, and another phenyl group linked through a methoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- typically involves multiple steps:
Formation of the difluoromethoxyphenyl group: This can be achieved through the reaction of a phenol derivative with difluoromethyl ether under basic conditions.
Attachment of the silane core: The difluoromethoxyphenyl group is then reacted with a silane precursor, such as dimethylchlorosilane, in the presence of a catalyst like platinum or palladium.
Introduction of the phenoxyphenylmethoxy group: This step involves the reaction of the intermediate product with a phenoxyphenylmethanol derivative under conditions that promote the formation of the methoxy linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The silane core can be reduced to form silanols or other reduced silicon species.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Quinones, phenols, or other oxygenated derivatives.
Reduction: Silanols, siloxanes, or other reduced silicon compounds.
Substitution: Various substituted phenyl or silane derivatives.
Scientific Research Applications
Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems or as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or other cellular functions depending on its specific interactions.
Comparison with Similar Compounds
Similar Compounds
- Silane, (4-methoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
- Silane, (4-(trifluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
- Silane, (4-(chloromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
Uniqueness
Silane, (4-(difluoromethoxy)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
106773-83-5 |
|---|---|
Molecular Formula |
C23H24F2O3Si |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[4-(difluoromethoxy)phenyl]-dimethyl-[(3-phenoxyphenyl)methoxymethyl]silane |
InChI |
InChI=1S/C23H24F2O3Si/c1-29(2,22-13-11-20(12-14-22)28-23(24)25)17-26-16-18-7-6-10-21(15-18)27-19-8-4-3-5-9-19/h3-15,23H,16-17H2,1-2H3 |
InChI Key |
OUCWNBIHTNWOQD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



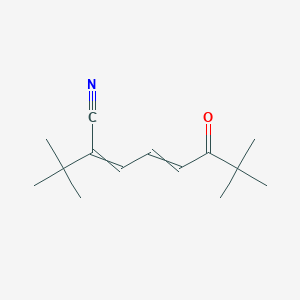
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)
